molecular formula C18H22BrN3O B2961616 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-76-5

1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2961616
CAS No.: 900001-76-5
M. Wt: 376.298
InChI Key: YBBNOSQGSGHHFU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic organic compound featuring a dihydropyrrolo[1,2-a]pyrazine scaffold. This core structure is recognized as a privileged scaffold in medicinal chemistry, present in a wide range of bioactive natural products and synthetic analogues . The molecule is substituted at the 1-position with a 4-bromophenyl group and features a tert-butyl carboxamide moiety. The dihydropyrrolo[1,2-a]pyrazinone ring system, to which this compound is closely related, has been extensively studied due to its prevalence in compounds with significant biological activities. Natural products containing this scaffold, such as agelastatin A and palau'amine, have displayed properties including cytotoxicity against various cancer cell lines, antiprotozoal activity, and the ability to inhibit specific targets like the human 20S proteasome . The specific bromophenyl and tert-butyl substituents on this particular compound suggest its potential utility as a key intermediate in organic synthesis and medicinal chemistry research. It may be employed in the development of targeted libraries for high-throughput screening or as a building block for the structure-activity relationship (SAR) study of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-bromophenyl)-N-tert-butyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-18(2,3)20-17(23)22-12-11-21-10-4-5-15(21)16(22)13-6-8-14(19)9-7-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNOSQGSGHHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant studies that highlight its biological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}BrN3_{3}O
  • Molecular Weight : 426.3 g/mol
  • CAS Number : 899960-06-6

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. The mechanism often involves interference with bacterial DNA replication and protein synthesis pathways .

Anti-inflammatory Effects

Pyrazine derivatives have been noted for their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines like TNFα, which is crucial in conditions such as rheumatoid arthritis. The compound's structure suggests it may also act on similar pathways, potentially providing therapeutic benefits in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazine compounds has been widely documented. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and disruption of cell cycle progression. The specific compound may share these properties, making it a candidate for further investigation in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Dihydropyrrole : Starting from appropriate pyrrole derivatives.
  • Bromination : Introduction of the bromophenyl group using brominating agents.
  • Carboxamide Formation : Reaction with tert-butyl isocyanide to form the final amide structure.

The synthetic route is critical for ensuring high yields and purity of the final product, which directly impacts its biological activity .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsShowed modulation of TNFα production in cell cultures.
Anticancer PropertiesInduced apoptosis in various cancer cell lines through DNA intercalation mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-(4-Bromophenyl), N-(tert-butyl) C19H23BrN3O (estimated*) ~397.3 (estimated*) Bromophenyl enhances electrophilicity; tert-butyl improves stability.
1-(4-Bromophenyl)-N-(3,4,5-trimethoxyphenyl) analog 1-(4-Bromophenyl), N-(3,4,5-trimethoxyphenyl) C23H24BrN3O4 486.4 Trimethoxyphenyl increases polarity; potential for hydrogen bonding.
N-(2-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl) analog 1-(3,4,5-Trimethoxyphenyl), N-(2-fluorophenyl) C23H24FN3O4 425.5 Fluorine introduces electronegativity; reduced steric bulk vs. tert-butyl.
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl) analog 1-(4-Ethoxyphenyl), N-(2,6-difluorophenyl) C22H21F2N3O2 397.4 Ethoxy group enhances solubility; difluorophenyl modulates electronic effects.
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate tert-Butyl carboxylate (precursor) C12H18N2O2 222.3 Lacking aryl/amide groups; used as a synthetic intermediate.

*Estimated based on structural similarity to and .

Key Differences in Physicochemical Properties

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the trimethoxyphenyl analog (logP ~2.8–3.2), which has polar methoxy groups .
  • The 4-bromophenyl group contributes to higher molecular weight (~397 vs. 425 for the fluorophenyl analog) and may reduce aqueous solubility .

Fluorine in the N-(2-fluorophenyl) analog () introduces strong electronegativity, affecting charge distribution and hydrogen-bonding capacity.

Synthetic Accessibility :

  • The tert-butyl carboxamide group (target compound) is easier to introduce via Boc-protection chemistry (e.g., using di-tert-butyl dicarbonate, as in ) compared to trimethoxyphenyl groups, which require multi-step functionalization .

Notes

Data Gaps : Physical properties (melting point, solubility) and bioactivity data for the target compound are unavailable in the provided evidence. Experimental studies are required for a comprehensive comparison.

Synthetic Challenges : Introducing the 4-bromophenyl group may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura), as seen in for similar arylations.

Safety Profiles : tert-Butyl carboxylates () are generally stable but may release toxic gases under extreme conditions (e.g., H302/H315 warnings) .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how can yields be maximized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives and 4-bromophenylboronic acid achieves substitution at the C-6 position (yields ~70–85%) . Key steps include:

  • Use of Pd(OAc)₂ with BINAP ligand for amination reactions.
  • Purification via reverse-phase chromatography (acetonitrile/water gradients) to isolate the final product .
  • Optimize reaction temperature (70–100°C) and solvent (THF/toluene) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • X-ray crystallography : Resolves stereochemical ambiguity, as demonstrated for analogous N-(4-chlorophenyl)-piperazine-carboxamide derivatives .
  • NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrrolopyrazine backbone protons (δ 3.2–4.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₂BrN₃O: 384.0854) .

Q. How can researchers ensure purity (>95%) for in vitro biological assays?

  • Employ orthogonal purification methods:
    • Size-exclusion chromatography to remove polymeric byproducts.
    • Recrystallization using ethanol/water mixtures (7:3 v/v) for crystalline solids .
  • Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for pyrrolopyrazine derivatives be resolved?

Discrepancies in SAR often arise from:

  • Conformational flexibility : Use restrained molecular dynamics simulations to model ligand-receptor interactions.
  • Metabolite interference : Perform stability studies in liver microsomes (e.g., human CYP3A4 inhibition assays) to identify active metabolites .
  • Off-target effects : Profile selectivity against related receptors (e.g., σ₁ vs. σ₂) using radioligand binding assays .

Q. What strategies improve enantioselective synthesis of chiral dihydropyrrolo[1,2-a]pyrazine derivatives?

  • Chiral auxiliaries : Incorporate (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate during coupling reactions to induce asymmetry .
  • Asymmetric catalysis : Use Pd/(R)-BINAP complexes for amination, achieving enantiomeric excess (ee) >85% .
  • Chiral HPLC : Resolve enantiomers using Chiralpak IA columns (hexane/isopropanol, 90:10) .

Q. How can computational methods guide the optimization of reaction conditions?

  • Bayesian optimization : Predict optimal molar ratios (e.g., boronic acid:halide = 1.2:1) and catalyst loading (2–5 mol% Pd) to maximize yield .
  • DFT calculations : Identify transition states for rate-limiting steps (e.g., oxidative addition in Suzuki coupling) to refine ligand selection .

Q. What experimental designs address low reactivity in palladium-catalyzed amination of pyrrolopyrazine scaffolds?

  • Ligand screening : Test bulky phosphines (e.g., XPhos) to stabilize Pd intermediates and enhance nucleophilic attack .
  • Microwave irradiation : Reduce reaction time (1–2 hours vs. 24 hours) while maintaining yields (~70%) .
  • Alternative amines : Use cyclic secondary amines (e.g., morpholine) instead of primary amines to avoid steric hindrance .

Q. How do substituents on the tert-butyl group impact metabolic stability?

  • Deuterium labeling : Replace tert-butyl with CD₃ analogues to assess metabolic liability via LC-MS/MS .
  • In vitro assays : Compare half-life (t₁/₂) in hepatocyte incubations; tert-butyl derivatives typically show t₁/₂ >120 min vs. <30 min for methyl analogs .

Methodological Considerations

  • Data contradiction analysis : Use consensus scoring from multiple assays (e.g., SPR, ITC, and cellular activity) to validate target engagement .
  • Scalability : Transition from batch to flow chemistry for multi-step syntheses, ensuring consistent purity at gram-scale .

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